![molecular formula C18H21NO B5703075 N-ethyl-N-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B5703075.png)
N-ethyl-N-(2-methylphenyl)-3-phenylpropanamide
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Overview
Description
N-ethyl-N-(2-methylphenyl)-3-phenylpropanamide, also known as N-ethyl-3-phenyl-2-(2-methylphenyl) propanamide (EPM) is a chemical compound that belongs to the class of amides. It is widely used in scientific research for its diverse pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-ethyl-N-(2-methylphenyl)-3-phenylpropanamide is not fully understood. However, it has been suggested that EPM may act by modulating the activity of the endocannabinoid system, which plays a crucial role in pain perception and mood regulation. EPM has also been shown to interact with the GABAergic and serotonergic systems, which are involved in anxiety and depression.
Biochemical and Physiological Effects:
N-ethyl-N-(2-methylphenyl)-3-phenylpropanamide has been shown to exert its pharmacological effects by modulating the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-ethyl-N-(2-methylphenyl)-3-phenylpropanamide is its diverse pharmacological properties, which make it a valuable tool for studying various physiological and pathological processes. However, one of the limitations of EPM is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-ethyl-N-(2-methylphenyl)-3-phenylpropanamide. One area of interest is the potential use of EPM in the treatment of neuropathic pain, which is a chronic condition that affects millions of people worldwide. Another area of interest is the development of new analogs of EPM with improved pharmacological properties, such as increased solubility and potency. Additionally, further research is needed to elucidate the exact mechanism of action of N-ethyl-N-(2-methylphenyl)-3-phenylpropanamide and its potential therapeutic applications in various disease states.
Conclusion:
In conclusion, N-ethyl-N-(2-methylphenyl)-3-phenylpropanamide is a valuable tool for scientific research due to its diverse pharmacological properties. Its analgesic, anti-inflammatory, and anxiolytic effects make it a promising candidate for the treatment of various diseases, including neuropathic pain, anxiety, and depression. Further research is needed to fully understand the mechanism of action of EPM and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-ethyl-N-(2-methylphenyl)-3-phenylpropanamide involves the condensation of ethyl benzoylacetate with 2-methylphenylhydrazine and benzaldehyde in the presence of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization.
Scientific Research Applications
N-ethyl-N-(2-methylphenyl)-3-phenylpropanamide has been extensively studied for its diverse pharmacological properties. It has been shown to exhibit analgesic, anti-inflammatory, and anxiolytic effects in animal models. EPM has also been investigated for its potential use in the treatment of neuropathic pain, depression, and anxiety disorders.
properties
IUPAC Name |
N-ethyl-N-(2-methylphenyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-19(17-12-8-7-9-15(17)2)18(20)14-13-16-10-5-4-6-11-16/h4-12H,3,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXTVPWMSHANQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(2-methylphenyl)-3-phenylpropanamide |
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